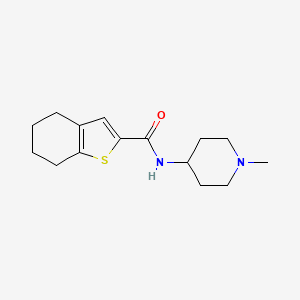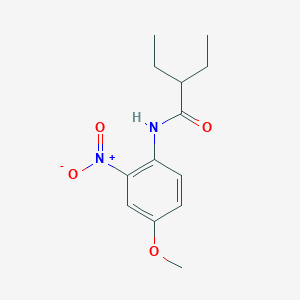![molecular formula C14H21N3O B5215011 N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)
N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea, also known as MPPEU, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea is not fully understood. However, it has been suggested that N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea acts as an inhibitor of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. By inhibiting ACE, N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea can reduce the production of angiotensin II, a potent vasoconstrictor, and increase the production of bradykinin, a vasodilator.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure and increase blood flow, which could be beneficial in the treatment of hypertension. N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea has also been shown to have antioxidant and anti-inflammatory properties, which could help to reduce the risk of cardiovascular disease and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have a number of potential applications in the field of medicine, making it a promising compound for further study. However, one limitation of using N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea. One potential direction is to further investigate its mechanism of action, which could help to identify new therapeutic targets for the treatment of hypertension and other diseases. Another direction is to investigate the potential use of N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to determine the potential side effects and toxicity of N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea, which could help to inform its use in clinical settings.
Conclusion:
In conclusion, N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea is a chemical compound that has been widely studied for its potential applications in the field of medicine. It has been synthesized using various methods and has been shown to have antihypertensive, vasodilatory, antioxidant, and anti-inflammatory properties. While there is still much to learn about its mechanism of action and potential side effects, N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea is a promising compound for further study.
Synthesemethoden
The synthesis of N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea has been achieved using various methods. One of the most commonly used methods is the reaction between 2-methylphenyl isocyanate and 1-pyrrolidine ethanol. This reaction results in the formation of N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea as a white crystalline solid. Another method involves the reaction between 2-methylphenyl isocyanate and N-(2-hydroxyethyl) pyrrolidine, which results in the formation of N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea as a yellow solid.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea has been studied extensively for its potential applications in the field of medicine. It has been shown to have antihypertensive and vasodilatory effects, making it a potential therapeutic agent for the treatment of hypertension. N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea has also been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases, including cancer and cardiovascular disease.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-(2-pyrrolidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-12-6-2-3-7-13(12)16-14(18)15-8-11-17-9-4-5-10-17/h2-3,6-7H,4-5,8-11H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJWIEFYBHTHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-3-(2-pyrrolidin-1-ylethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5214946.png)

![N-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5214960.png)

![1-(2-chlorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214973.png)
![1-[5-(2-chlorophenoxy)pentyl]piperidine](/img/structure/B5214980.png)


![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)
![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)

![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl cyclohexylcarbamate](/img/structure/B5215038.png)